2-Chloro-5-nitrobenzamide
CAS No.: 16588-15-1
Cat. No.: VC21073351
Molecular Formula: C7H5ClN2O3
Molecular Weight: 200.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16588-15-1 |
---|---|
Molecular Formula | C7H5ClN2O3 |
Molecular Weight | 200.58 g/mol |
IUPAC Name | 2-chloro-5-nitrobenzamide |
Standard InChI | InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) |
Standard InChI Key | SDHXWAPVLOGAJR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
2-Chloro-5-nitrobenzamide possesses a benzene ring core with three key substituents arranged in specific positions. The chlorine atom occupies the ortho position (position 2), while the nitro group is situated at the meta position relative to the chlorine (position 5). The carboxamide group (-CONH2) completes the structure, creating a compound with multiple reactive sites and functional groups .
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers, which are essential for cataloging and reference purposes in chemical databases and literature.
Table 1: Chemical Identifiers of 2-Chloro-5-nitrobenzamide
Identifier | Value |
---|---|
CAS Number | 16588-15-1 |
Molecular Formula | C7H5ClN2O3 |
Molecular Weight | 200.58 g/mol |
MDL Number | MFCD00088420 |
Physical Properties
Thermodynamic Properties
2-Chloro-5-nitrobenzamide demonstrates specific thermodynamic characteristics that influence its behavior under different conditions and its applicability in various chemical processes.
The compound has a melting point of 178°C, representing the temperature at which it transitions from solid to liquid phase. Its boiling point is estimated to be approximately 299.0±25.0°C, though this value is derived from predictive models rather than direct experimental measurement .
Other Physical Characteristics
Beyond its thermodynamic properties, 2-Chloro-5-nitrobenzamide possesses several physical characteristics that are significant for handling, storage, and application purposes.
Table 2: Physical Properties of 2-Chloro-5-nitrobenzamide
Property | Value |
---|---|
Melting Point | 178°C |
Boiling Point | 299.0±25.0°C (Predicted) |
Density | 1.520±0.06 g/cm³ (Predicted) |
pKa | 14.23±0.50 (Predicted) |
Recommended Storage | Sealed in dry condition, Room Temperature |
The density of 2-Chloro-5-nitrobenzamide is predicted to be 1.520±0.06 g/cm³, reflecting its mass-to-volume ratio. Its estimated pKa value of 14.23±0.50 provides insight into its acid-base behavior in solution contexts. For optimal preservation, it is recommended to store the compound sealed in a dry environment at room temperature .
Synthesis and Preparation
Related Synthetic Procedures
Insights into potential synthesis methods can be drawn from procedures used for structurally similar compounds. For instance, a patent describes the preparation of 2-chloro-5-aminobenzoic acid, which involves the nitration of ortho-chloro-benzoic acid followed by reduction of the resulting nitro compound .
In this procedure, 2-chloro-5-nitro-benzoic acid was prepared by dissolving ortho-chloro-benzoic acid in concentrated sulfuric acid and adding solid potassium nitrate at a controlled temperature of 15-20°C. Alternative approaches, such as those explored by Holleman and Bruyn, involved nitration of ortho-chloro-benzoic acid at room temperature using concentrated nitric acid, which produced a mixture predominantly consisting of 2-chloro-5-nitro-benzoic acid alongside some 2-chloro-3-nitro-benzoic acid .
These procedures could potentially be adapted for the synthesis of 2-Chloro-5-nitrobenzamide by incorporating an additional step to convert the carboxylic acid group to an amide through appropriate amidation reactions.
Related Compounds
Structural Analogues
Several compounds structurally related to 2-Chloro-5-nitrobenzamide provide context for understanding its chemical behavior and potential applications.
2-Chloro-N-cyclopropyl-5-nitrobenzamide
This compound represents a derivative of 2-Chloro-5-nitrobenzamide where the amide hydrogen is substituted with a cyclopropyl group. It maintains the core 2-chloro-5-nitrobenzamide structure while incorporating the cyclopropyl moiety on the amide nitrogen, resulting in a molecular formula of C10H9ClN2O3 and a molecular weight of 240.64 g/mol .
2-Chloro-5-nitro-N-phenylbenzamide
Also known as 2-Chloro-5-nitrobenzanilide, this compound features a phenyl group attached to the amide nitrogen of the core 2-chloro-5-nitrobenzamide structure. With a molecular formula of C13H9ClN2O3 and a molecular weight of 276.67 g/mol, it represents another significant structural variation.
2-Chloro-5-aminobenzoic acid
This compound, which is the subject of the patent described in search result , represents a reduced form of 2-chloro-5-nitrobenzoic acid. While it differs from 2-Chloro-5-nitrobenzamide in having a carboxylic acid group instead of an amide and an amino group instead of a nitro group, it shares the 2-chloro substitution pattern on the benzene ring .
Table 3: Comparison of 2-Chloro-5-nitrobenzamide and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference from 2-Chloro-5-nitrobenzamide |
---|---|---|---|
2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | 200.58 | - |
2-Chloro-N-cyclopropyl-5-nitrobenzamide | C10H9ClN2O3 | 240.64 | Cyclopropyl group on amide nitrogen |
2-Chloro-5-nitro-N-phenylbenzamide | C13H9ClN2O3 | 276.67 | Phenyl group on amide nitrogen |
The study of these related compounds provides valuable insights into how structural modifications affect physical properties and chemical reactivity, which can inform potential applications and synthetic strategies for 2-Chloro-5-nitrobenzamide itself.
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